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Compound of Interest

Compound Name:

Bis(dichloro(eta5-

(pentamethylcyclopentadienyl))rho

dium)

Cat. No.: B1143706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of substituted

pyridines utilizing the rhodium catalyst, pentamethylcyclopentadienyl rhodium(III) chloride dimer

([Cp*RhCl₂]₂). This catalyst has proven effective in mediating the annulation of α,β-unsaturated

oximes with either alkenes or alkynes to afford a diverse range of pyridine derivatives.

Pyridines are a fundamental structural motif in numerous pharmaceuticals, making efficient and

regioselective synthetic methods highly valuable in drug discovery and development.

Two primary methods are detailed below, each offering a distinct approach to constructing the

pyridine ring, with specific protocols, substrate scope, and mechanistic insights provided.

Method 1: Synthesis of Pyridines from α,β-
Unsaturated O-Pivaloyl Oximes and Alkenes
This method describes a highly regioselective rhodium(III)-catalyzed coupling of α,β-

unsaturated O-pivaloyl oximes with alkenes. The reaction is particularly effective with activated

alkenes, yielding 6-substituted pyridines with excellent selectivity.[1][2] This process operates

via a proposed mechanism involving reversible C-H activation, alkene insertion, and a C-N

bond formation/N-O bond cleavage sequence.[1][2]
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Experimental Workflow
The general workflow for this catalytic reaction is outlined below. It involves the careful setup of

a reaction under an inert atmosphere, followed by heating and subsequent purification of the

product.

Reaction Setup Reaction Work-up & Purification

Oven-dried flask under N₂/Ar Add [Cp*RhCl₂]₂, AgOAc,
α,β-unsaturated O-pivaloyl oxime,

and alkene

1.
Add solvent (e.g., DCE/AcOH)

2. Heat reaction mixture
(e.g., 75-100 °C)

3. Monitor progress by TLC/GC-MS Cool to room temperature4. Filter through Celite/silica Concentrate in vacuo Purify by column chromatography Isolate pure pyridine product

Click to download full resolution via product page

General experimental workflow for pyridine synthesis.

Detailed Experimental Protocol
To a dry vial equipped with a magnetic stir bar, [Cp*RhCl₂]₂ (0.005 mmol, 1.0 mol%), and

AgOAc (0.44 mmol, 2.1 equiv.) are added. The vial is sealed and purged with nitrogen or

argon. Then, a solution of the α,β-unsaturated O-pivaloyl oxime (0.21 mmol, 1.0 equiv.) and the

alkene (0.25 mmol, 1.2 equiv.) in a 2:1 mixture of dichloroethane (DCE) and acetic acid (AcOH)

(0.7 mL) is added.[1] The reaction mixture is then stirred vigorously and heated at the

temperature and for the time specified (see table below). Upon completion, the reaction is

cooled to room temperature, diluted with dichloromethane, and filtered through a pad of celite.

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to afford the desired substituted pyridine.

Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various substituted pyridines

from α,β-unsaturated O-pivaloyl oximes and alkenes.
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Entry

α,β-
Unsaturat
ed O-
Pivaloyl
Oxime

Alkene Temp (°C) Time (h) Product Yield (%)

1

1-acetyl-1-

cyclohexen

e O-

pivaloyl

oxime

Ethyl

acrylate
100 14

2-Ethyl-

5,6,7,8-

tetrahydroq

uinoline-3-

carboxylate

65

2

(E)-3-

phenyl-2-

buten-2-

one O-

pivaloyl

oxime

Ethyl

acrylate
100 14

Ethyl 2,4-

dimethyl-6-

phenylpyrid

ine-3-

carboxylate

90

3

(E)-4-

phenyl-3-

buten-2-

one O-

pivaloyl

oxime

Ethyl

acrylate
100 14

Ethyl 6-

methyl-2-

phenylpyrid

ine-3-

carboxylate

85

4

(E)-1-

phenyl-1-

penten-3-

one O-

pivaloyl

oxime

Methyl

acrylate
75 14

Methyl 4-

ethyl-2-

phenylpyrid

ine-3-

carboxylate

88

5

1-acetyl-1-

cyclohexen

e O-

pivaloyl

oxime

Styrene 100 14

2-Phenyl-

5,6,7,8-

tetrahydroi

soquinoline

55
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Data compiled from literature reports.[1]

Proposed Catalytic Cycle
The proposed catalytic cycle for the synthesis of pyridines from α,β-unsaturated O-pivaloyl

oximes and alkenes is depicted below.
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[CpRh(III)X₂]
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C-H Activation
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C-N Bond Formation/
N-O Bond Cleavage

Intermediate VII
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Oxidation
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Catalytic cycle for pyridine synthesis from oximes and alkenes.
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Method 2: Synthesis of Pyridines from α,β-
Unsaturated Oximes and Alkynes
This approach describes the rhodium(III)-catalyzed reaction of α,β-unsaturated oximes with

alkynes. This method is advantageous as it does not require an external oxidant, with the N-O

bond of the oxime serving as an internal oxidant.[3] The reaction proceeds under mild

conditions and allows for the synthesis of a wide array of polysubstituted pyridines.[3][4]

Detailed Experimental Protocol
A screw-capped vial is charged with the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.), the

alkyne (0.22 mmol, 1.1 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and a base such as

K₂CO₃ (0.4 mmol, 2.0 equiv.). The vial is then filled with an inert atmosphere (N₂ or Ar). A

solvent, typically 2,2,2-trifluoroethanol (TFE) (3 mL), is added, and the mixture is stirred at the

indicated temperature for 16 hours.[3] After cooling to room temperature, the reaction mixture is

filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated,

and the resulting crude product is purified by column chromatography to yield the substituted

pyridine.

Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various substituted pyridines

from α,β-unsaturated oximes and alkynes.
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Entry

α,β-
Unsatur
ated
Oxime

Alkyne Base
Temp
(°C)

Product
Yield
(%)

Regiose
lectivity

1

(E)-1-

phenyl-2-

buten-1-

one

oxime

1-phenyl-

1-

propyne

K₂CO₃ 45

2,3-

dimethyl-

4,6-

diphenylp

yridine

87 4:1

2

(E)-4,4-

dimethyl-

1-phenyl-

1-penten-

3-one

oxime

1-phenyl-

1-

propyne

K₂CO₃ 45

2,3-

dimethyl-

6-phenyl-

4-(tert-

butyl)pyri

dine

85 >20:1

3

(E)-1-

(thiophen

-2-

yl)ethan-

1-one

oxime

1-phenyl-

1-

propyne

K₂CO₃ 45

2,3-

dimethyl-

6-phenyl-

4-

(thiophen

-2-

yl)pyridin

e

75 10:1

4

(E)-1-

cyclohex

yl-2-

buten-1-

one

oxime

4-octyne K₂CO₃ 80

4-

cyclohex

yl-2,3,6-

tripropylp

yridine

82 >20:1

5

(E)-1-

phenyl-2-

buten-1-

one

oxime

Phenylac

etylene
K₂CO₃ 45

2-methyl-

4,6-

diphenylp

yridine

78 1.6:1
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Data compiled from literature reports.[3]

Proposed Catalytic Cycle
The proposed catalytic cycle for the synthesis of pyridines from α,β-unsaturated oximes and

alkynes is detailed below.
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Catalytic cycle for pyridine synthesis from oximes and alkynes.
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Disclaimer: These protocols are intended for use by trained professionals in a laboratory

setting. Appropriate safety precautions should be taken at all times. Reaction conditions may

require optimization for specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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